molecular formula C14H16ClN3 B7793879 2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline

2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline

Cat. No.: B7793879
M. Wt: 261.75 g/mol
InChI Key: JQLXXFZWEZHAIS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline is a chemical compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methylpiperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-4-(2-methylpiperidin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-10-6-4-5-9-18(10)13-11-7-2-3-8-12(11)16-14(15)17-13/h2-3,7-8,10H,4-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLXXFZWEZHAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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